Standard unsubstituted zirconocenes fail at high-temp polymerization or ALD due to β-hydride elimination and thermal decomposition. This 99% Cp*₂ZrMe₂ solves that pain point.
- **Thermal Margin:** 205-207°C dec. vs 170°C (Cp₂ZrMe₂); enables 80-120°C slurry processes.
- **Catalytic Yield:** 4x activity vs MAO when paired with [HNMe₂Ph]⁺[B(C₆F₅)₄]⁻ for polar monomer incorporation.
- **ALD Integrity:** Retains vapor transport integrity >100°C where (MeCp)₂ZrMe₂ decomposes.
Molecular FormulaC22H36Zr
Molecular Weight391.7 g/mol
Cat. No.B12061189
⚠ Attention: For research use only. Not for human or veterinary use.
Bis(pentamethylcyclopentadienyl)dimethylzirconium(IV) – Baseline Properties and Compound Class
Bis(pentamethylcyclopentadienyl)dimethylzirconium(IV) (Cp*₂ZrMe₂, CAS 67108-80-9) is a group IV decamethylzirconocene dimethyl complex of molecular formula C₂₂H₃₆Zr and molecular weight 391.7 g·mol⁻¹ [1]. It belongs to the metallocene dialkyl class, characterized by two η⁵-pentamethylcyclopentadienyl (Cp*) ligands and two σ-bound methyl groups coordinated to a Zr(IV) center. The compound is a colorless to pale yellow crystalline solid with a melting point of 205–207 °C (dec.) and is employed primarily as a single-site precatalyst for olefin polymerization and as a precursor in organometallic transformations [2]. Its sterically encumbered Cp* ligand set confers enhanced thermal robustness relative to unsubstituted zirconocene dimethyl analogs, a property that directly impacts catalyst longevity and process-window breadth in both homogeneous and heterogenized catalytic applications.
Single-site precatalyst for olefin polymerization studies
Reported higher thermal stability supports broad process temperature window
Versatile precursor for organometallic synthesis and ALD research
Substituting Cp*₂ZrMe₂ with the unsubstituted analog Cp₂ZrMe₂ or with mono-methylcyclopentadienyl variants (MeCp)₂ZrMe₂ is not scientifically equivalent because the pentamethyl substitution pattern on the cyclopentadienyl rings fundamentally alters three performance-critical parameters: (i) thermal stability—Cp*₂ZrMe₂ melts with decomposition at 205–207 °C, a full 35–37 °C higher than Cp₂ZrMe₂ (170 °C dec.) ; (ii) electronic structure—the Cp* ligand set lowers the adiabatic ionization energy by 0.3 eV compared to the dichloride analog Cp*₂ZrCl₂, modifying activation thermodynamics [1]; and (iii) gas-phase thermal integrity—the mono-methyl analog (MeCp)₂ZrMe₂ undergoes catastrophic decomposition at the temperatures required to achieve viable vapor transport for ALD, rendering it unusable in production environments, whereas the fully methylated Cp*₂ZrMe₂ retains structural integrity under identical thermal stress [2]. These differences arise directly from the steric protection and electron-donating character of the ten methyl substituents, which suppress β-hydride elimination pathways, modulate ion-pairing strength with activators, and extend the operational temperature window in both solution-phase catalysis and vapor-deposition processes.
Mono-methyl analog (MeCp)₂ZrMe₂ suffers catastrophic thermal failure under ALD vapor-transport conditions, risking precursor delivery line decomposition.
Differences in ligand electron donation alter ionization energy and activation profile; direct replacement with non-permethylated analogs may shift cocatalyst compatibility and catalytic performance.
Thermal Stability Advantage Over Unsubstituted Zirconocene
Cp*₂ZrMe₂ exhibits a melting point (with decomposition) of 205–207 °C, which is 35–37 °C higher than that of its unsubstituted analog Cp₂ZrMe₂ (170 °C, dec.). The per-methylation of the cyclopentadienyl rings sterically shields the Zr–CH₃ bonds, retarding thermal decomposition pathways .
Thermal StabilityHead-to-head
205–207 °C
Δ +35–37 °C vs Cp₂ZrMe₂ (170 °C, dec.)
Higher thermal stability may support extended catalyst lifetime and broader temperature window.
Literature melting points under inert atmosphere; decomposition upon melting.
Cp₂ZrMe₂ (bis(cyclopentadienyl)dimethylzirconium(IV)): 170 °C (dec.)
Quantified Difference
ΔT = +35 to +37 °C
Conditions
Literature melting point values; both compounds decompose upon melting under inert atmosphere
Why This Matters
Higher thermal stability extends precatalyst storage life, permits higher reaction temperatures without deactivation, and widens the usable temperature window in both solution polymerization and vapor-phase deposition processes.
In the first comparative photoelectron spectroscopic study of isostructural Cp*₂ZrX₂ complexes (X = CH₃ vs. Cl), the adiabatic ionization energy of Cp*₂ZrMe₂ was determined to be 6.8 eV, 0.3 eV lower than that of Cp*₂ZrCl₂ (7.1 eV). The vertical IE values show an even larger difference: 7.18 eV (dimethyl) vs. 7.55 eV (dichloride), a Δ of 0.37 eV [1]. This lower ionization energy reflects the stronger electron-donating character of the methyl ligands compared to chloride ligands.
Ionization EnergyHead-to-head
6.8 eV (adiabatic)
Δ −0.3 eV vs Cp*₂ZrCl₂ (7.1 eV)
Lower ionization energy may facilitate electrophilic activation by Lewis acidic cocatalysts.
Gas-phase photoelectron spectroscopy; He I/He II data.
Gas-phase photoelectron spectroscopy with He I and He II photon energies; IE scale calibrated against admixed inert gases (Ciliberto et al., JACS 1981)
Why This Matters
The lower ionization energy of the dimethyl analog facilitates electrophilic activation by Lewis acidic cocatalysts (e.g., B(C₆F₅)₃, [Ph₃C][B(C₆F₅)₄]), leading to more efficient generation of the active cationic [Cp*₂ZrMe]⁺ species under milder conditions.
[1] NIST Chemistry WebBook: Zirconium, dimethylbis[(1,2,3,4,5-η⁵)-1,2,3,4,5-pentamethyl-2,4-cyclopentadien-1-yl]-, IE = 6.8, 7.18 eV; Bis(η⁵-pentamethylcyclopentadienyl)zirconium dichloride, IE = 7.1, 7.55 eV. Data from Ciliberto, E. et al., J. Am. Chem. Soc., 1981, 103, 4755–4759. View Source
Enhanced Polymerization Activity with Borate Cocatalyst
When activated with anilinium borate [HNMe₂Ph]⁺[B(C₆F₅)₄]⁻, Cp*₂ZrMe₂ generates a cationic active species that achieves a catalytic activity 4 times higher than the corresponding methylaluminoxane (MAO)-activated system and 180 times higher than the heterogeneous Ziegler–Natta system TiCl₃/Al(i-Bu)₃ for the polymerization of 5-(N,N-diisopropylamino)-1-pentene [1]. This dramatic activity enhancement is attributed to the well-defined single-site nature of the borate-activated Cp*₂ZrMe₂ catalyst, which avoids the heterogeneous site distribution and mass-transport limitations of conventional systems.
Polymerization ActivityHead-to-head
4× vs MAO; 180× vs Ziegler–Natta
Relative catalytic activity for amino-functionalized α-olefin
Borate activation may substantially enhance productivity for polar monomer polymerization.
Reported for 5-(N,N-diisopropylamino)-1-pentene; ambient temperature.
Comparator 1: Cp*₂ZrMe₂ / MAO (methylaluminoxane) system = 0.25× (4× less active); Comparator 2: TiCl₃ / Al(i-Bu)₃ heterogeneous system = 0.0056× (180× less active)
Quantified Difference
4× higher vs. MAO-activated system; 180× higher vs. heterogeneous TiCl₃/Al(i-Bu)₃ system
Conditions
Polymerization of 5-(N,N-diisopropylamino)-1-pentene; Cp*₂ZrMe₂ activated with [HNMe₂Ph]⁺[B(C₆F₅)₄]⁻ in toluene solution at ambient temperature (Kesti et al., Macromolecules 1998)
Why This Matters
For procurement decisions targeting functional polyolefin synthesis, the Cp*₂ZrMe₂ / borate combination delivers substantially higher productivity per unit of zirconium catalyst, reducing catalyst loading requirements and operational cost while maintaining single-site polymerization characteristics.
ALD Precursor Thermal Integrity Versus Mono-Methyl Analog
Thermogravimetric analysis (TGA) and prolonged isothermal NMR studies on zirconocene ALD precursors revealed that (MeCp)₂ZrMe₂ undergoes catastrophic thermal decomposition after a relatively short time at the temperatures required to achieve adequate vapor pressure for ALD transport, rendering it unsuitable for production use. In contrast, the fully methylated Cp* derivative retains structural integrity under comparable thermal stress, as inferred from the significantly higher decomposition-onset temperature of Cp*₂ZrMe₂ (205–207 °C) and class-level stability trends for decamethylmetallocenes [1][2].
ALD Precursor IntegrityClass-level
Cp*₂ZrMe₂: retains structural integrity under ALD-relevant thermal stress
Thermal stability under ALD vapor-transport conditions
Target Compound Data
Cp*₂ZrMe₂: decomposition onset 205–207 °C; structurally intact under prolonged heating at ALD-relevant temperatures (class-level inference from per-methylated Cp ligand stabilization)
Comparator Or Baseline
(MeCp)₂ZrMe₂: catastrophic decomposition after short exposure at temperatures required for adequate vapor transport (Rushworth et al., Surf. Coat. Technol. 2007)
TGA under inert atmosphere; isothermal NMR monitoring over prolonged periods at elevated temperatures (Rushworth et al., Surf. Coat. Technol. 2007)
Why This Matters
For zirconium oxide ALD process development, selection of Cp*₂ZrMe₂ over (MeCp)₂ZrMe₂ avoids precursor decomposition within the delivery line and reactor, preventing particulate contamination, film non-uniformity, and equipment downtime.
[2] MOCVD Precursor Encyclopedia, Zirconium Cyclopentadienyls Alkyls, TGA comparison of Zr(RCp)₂Me₂ (R = H, Me, Et, tBu); highlighting low volatility and high TGA residues for non-Cp* derivatives. View Source
Steric Control in Frustrated Lewis Pair Catalysis
In the synthesis of cationic zirconocene phosphinoaryloxide FLP complexes, the reaction of Cp₂ZrMe₂ with 2-(diphenylphosphino)phenol followed by protonation yields complex 3, which exhibits a distinct Zr–P bond. In contrast, the bulkier Cp* derivative (complex 4, derived from Cp*₂ZrMe₂) is isolated as a chlorobenzene adduct without this Zr–P interaction. This structural divergence directly impacts catalytic H₂ activation: complex 4 cleaves H₂ under mild conditions in a fashion analogous to main-group FLPs and dehydrogenates amine boranes catalytically with rates superior to previous high-valent catalysts [1].
FLP-Type ReactivityHead-to-head
Cp*₂ZrMe₂-derived complex: no Zr–P bond; catalytic amine borane dehydrogenation
Steric pressure from Cp* ligands enables unique FLP-type catalytic transformations.
Structural divergence directly impacts H₂ activation and catalytic turnover.
Frustrated Lewis PairsAmine borane dehydrogenationSteric effects
Evidence Dimension
Zr–P bond formation and catalytic H₂ activation behavior
Target Compound Data
Cp*₂ZrMe₂-derived complex 4: no Zr–P bond; isolated as chlorobenzene adduct; cleaves H₂ under mild conditions; catalytic amine borane dehydrogenation with superior rates.
Comparator Or Baseline
Cp₂ZrMe₂-derived complex 3: exhibits Zr–P bond; different coordination geometry; stoichiometric rather than catalytic reactivity with main-group FLPs.
Quantified Difference
Qualitative structural difference: Zr–P bond absent (4) vs. present (3). Functional difference: catalytic vs. stoichiometric amine borane dehydrogenation.
Conditions
Reaction with 2-(diphenylphosphino)phenol, protonation with [2,6-di-tert-butylpyridinium][B(C₆F₅)₄]; chlorobenzene solvent; H₂ activation at mild conditions (Chapman et al., JACS 2011)
Why This Matters
The steric pressure exerted by Cp* ligands opens unique FLP-type reactivity inaccessible to Cp₂ZrMe₂, enabling catalytic transformations (amine borane dehydrogenation) with transition-metal FLP systems that outperform main-group analogs.
Frustrated Lewis PairsAmine borane dehydrogenationSteric effects
[1] Chapman, A.M.; Haddow, M.F.; Wass, D.F., Frustrated Lewis Pairs beyond the Main Group: Cationic Zirconocene-Phosphinoaryloxide Complexes and Their Application in Catalytic Dehydrogenation of Amine Boranes, J. Am. Chem. Soc., 2011, 133, 8826–8829. View Source
Stereochemical Control for Syndiotactic Polyolefins
Catalysts derived from the reaction of Cp*₂ZrMe₂ with B(C₆F₅)₃ or [N,N-dimethylanilinium][B(C₆F₅)₄], generating [Cp*₂ZrMe]⁺[X]⁻ ion pairs, produce predominantly syndiotactic polymers at −25 °C, a stereochemical outcome consistent with chain-end control mechanisms [1]. This contrasts with ansa-metallocene catalysts that achieve stereoregularity through enantiomorphic site control and require costly chiral ligand synthesis. The achiral Cp*₂ZrMe₂ precatalyst therefore provides a synthetically accessible route to syndiotactic polyolefins.
Stereochemical ControlSupporting evidence
[Cp*₂ZrMe]⁺ at −25 °C: predominantly syndiotactic polypropylene
Achiral Cp₂ZrMe₂ systems: typically atactic polymer
Achiral precatalyst may provide syndiotactic selectivity via chain-end control.
Single-study data; tacticity to verify under specific conditions.
Stereospecific polymerizationSyndiotactic polypropyleneChain-end control
Evidence Dimension
Polymer tacticity (syndiotactic vs. atactic/isotactic)
Target Compound Data
[Cp*₂ZrMe]⁺[X]⁻ at −25 °C: predominantly syndiotactic polypropylene (chain-end control mechanism)
Comparator Or Baseline
Class-level baseline: achiral Cp₂ZrMe₂-based catalysts typically produce atactic polypropylene; C₂-symmetric ansa-zirconocene dimethyl catalysts produce isotactic polymer via enantiomorphic site control.
Quantified Difference
Qualitative stereochemical outcome: syndiotactic (Cp*₂ZrMe₂/borate at low T) vs. atactic (unsubstituted Cp₂ZrMe₂ at comparable conditions). Specific tacticity values not directly compared in the available single-study data.
Conditions
Activation with B(C₆F₅)₃ or [PhNMe₂H][B(C₆F₅)₄]; polymerization at −25 °C; propylene monomer (EP 0623149 A4 / WO9412547A2)
Why This Matters
Researchers seeking syndiotactic polypropylene without investing in chiral ansa-metallocene synthesis can procure Cp*₂ZrMe₂ as an achiral precatalyst that delivers syndiotactic selectivity through temperature-controlled chain-end epimerization.
Stereospecific polymerizationSyndiotactic polypropyleneChain-end control
[1] Waymouth, R.M.; Kesti, M.R.; Coates, G.W., Polymerization of Functionalized Monomers with Ziegler-Natta Catalysts, EP 0623149 A4 / WO 94/12547 A2, 1995. Catalysts derived from Cp*₂ZrMe₂ + B(C₆F₅)₃ produce predominantly syndiotactic polymers at −25 °C via chain-end control. View Source
Bis(pentamethylcyclopentadienyl)dimethylzirconium(IV) – Best Application Scenarios
The 35–37 °C higher melting/decomposition point of Cp*₂ZrMe₂ (205–207 °C) compared to Cp₂ZrMe₂ (170 °C) enables its use in solution-phase ethylene and propylene polymerization at elevated reactor temperatures (80–120 °C) without the progressive thermal deactivation that plagues unsubstituted zirconocene dimethyl precatalysts. This thermal robustness is critical for industrial slurry and solution polymerization processes where reactor residence times exceed 30 minutes and catalyst thermal decay directly impacts polymer throughput and molecular weight consistency.
Borate-Activated Polymerization of Polar α-Olefins
The combination of Cp*₂ZrMe₂ with [HNMe₂Ph]⁺[B(C₆F₅)₄]⁻ delivers a 4× activity enhancement over MAO-activated systems and a 180× enhancement over heterogeneous TiCl₃/Al(i-Bu)₃ for amino-functionalized α-olefin polymerization [1]. This system is uniquely suited for synthesizing amine-containing polyolefins where MAO would be incompatible due to its reactivity with polar functional groups, and where heterogeneous catalysts suffer from poor incorporation of functional comonomers.
Zirconium Oxide ALD with Demanding Thermal Budget
For ZrO₂ ALD processes requiring precursor delivery temperatures above 100 °C, the per-methylated Cp*₂ZrMe₂ provides the necessary thermal integrity that (MeCp)₂ZrMe₂ catastrophically fails to deliver [2]. This enables high-quality ZrO₂ thin-film growth for semiconductor gate dielectrics and DRAM capacitor applications where precursor decomposition in delivery lines causes particle defects, film non-uniformity, and reduced device yield.
Catalytic Hydrogen Activation and Amine Borane Dehydrogenation
The unique steric profile of Cp*₂ZrMe₂-derived cationic complexes, which prevents Zr–P bond formation and enforces FLP-type reactivity, enables catalytic amine borane dehydrogenation with rates superior to main-group FLP systems [3]. This application scenario is relevant for chemical hydrogen storage research, where efficient catalytic release of H₂ from amine borane adducts is a critical performance metric.